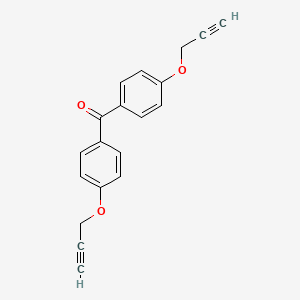
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone: is an organic compound with the molecular formula C19H14O3 It is a benzophenone derivative characterized by the presence of two prop-2-yn-1-yloxy groups attached to the phenyl rings
Wirkmechanismus
Target of Action
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .
Biochemical Pathways
The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .
Pharmacokinetics
According to the search results, this compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .
Result of Action
The primary result of the action of this compound is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Employed in the synthesis of chemical probes for studying biological systems.
Medicine: Potential use in drug discovery and development due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of advanced materials and polymers
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Comparison: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its dual alkyne groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers more opportunities for covalent modification and click chemistry applications, making it a valuable tool in chemical biology and materials science .
Eigenschaften
IUPAC Name |
bis(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYZHCHDRGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,5-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B2504897.png)
![2-(2-methoxyphenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2504898.png)
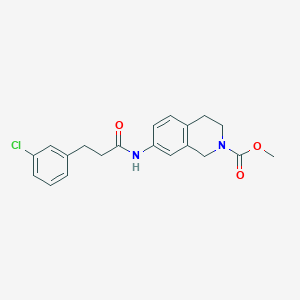
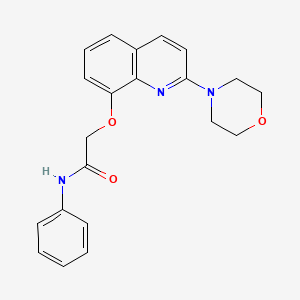
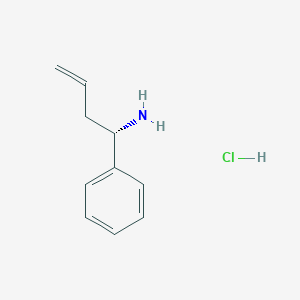
![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

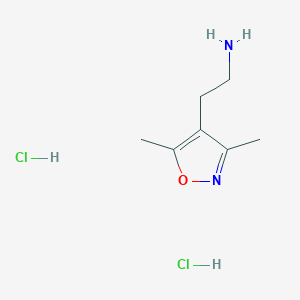
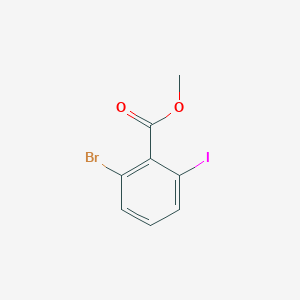

![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2504917.png)

